N-Hexyl-D-gluconamide N-Hexyl-D-gluconamide
Brand Name: Vulcanchem
CAS No.: 18375-59-2
VCID: VC21050137
InChI: InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)/t8-,9-,10+,11-/m1/s1
SMILES: CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Molecular Formula: C12H25NO6
Molecular Weight: 279.33 g/mol

N-Hexyl-D-gluconamide

CAS No.: 18375-59-2

Cat. No.: VC21050137

Molecular Formula: C12H25NO6

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

N-Hexyl-D-gluconamide - 18375-59-2

Specification

CAS No. 18375-59-2
Molecular Formula C12H25NO6
Molecular Weight 279.33 g/mol
IUPAC Name (2R,3S,4R,5R)-N-hexyl-2,3,4,5,6-pentahydroxyhexanamide
Standard InChI InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)/t8-,9-,10+,11-/m1/s1
Standard InChI Key WMZPVFOBKVXTGO-CHWFTXMASA-N
Isomeric SMILES CCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
SMILES CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Canonical SMILES CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Introduction

Chemical Structure and Physical Properties

N-Hexyl-D-gluconamide is characterized by the molecular formula C₁₂H₂₅NO₆ and a molecular weight of 279.33 g/mol . The compound is officially identified by CAS number 18375-59-2 and EINECS number 242-253-1 . Its IUPAC name is (2R,3S,4R,5R)-N-hexyl-2,3,4,5,6-pentahydroxyhexanamide .

Physical Properties

The compound exhibits notable physical characteristics that influence its behavior in various environments. These properties have been documented through extensive analytical studies and are summarized in Table 1.

PropertyValueReference
Molecular Weight279.33 g/mol
Melting Point178.9 °C
Boiling Point629.1 °C at 760 mmHg
Density1.26 g/cm³
Refractive Index1.533
Flash Point334.3 °C
Vapor Pressure1.82 × 10⁻¹⁸ mmHg at 25 °C

Molecular Structure

The compound possesses a unique molecular architecture featuring a D-gluconic acid backbone with a hexyl group attached via an amide bond. This structure results in a molecule with five hydroxyl groups from the gluconic acid portion and a six-carbon alkyl chain that provides hydrophobic character. The stereochemistry of the molecule is denoted in its IUPAC name with the specific R and S configurations at carbon atoms 2, 3, 4, and 5, indicating its precise three-dimensional structure .

Synthesis and Characterization

Synthetic Methods

N-Hexyl-D-gluconamide is typically synthesized through the aminolysis of D-(+)-glucono-1,5-lactone (or the aqueous equilibrium form D-gluconic acid) with hexylamine . This reaction can be conducted in solvents such as methanol or dimethyl sulfoxide (DMSO) . The synthesis generally involves a single-step process that can be represented by the following reaction:

D-(+)-glucono-1,5-lactone + hexylamine → N-Hexyl-D-gluconamide

Characterization Techniques

Several analytical techniques are employed to characterize N-Hexyl-D-gluconamide and confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon and hydrogen environments within the molecule.

  • Mass Spectrometry (MS) helps confirm the molecular weight and fragmentation pattern of the compound.

  • Infrared Spectroscopy (IR) can identify characteristic functional groups such as the amide bond and hydroxyl groups.

  • X-ray crystallography may be used to determine the precise three-dimensional structure in the solid state.

Structural Features and Properties

Amphiphilic Nature

One of the most significant properties of N-Hexyl-D-gluconamide is its amphiphilic character, which arises from its molecular structure containing both hydrophilic and hydrophobic regions. The hydrophilic portion consists of the multiple hydroxyl groups from the gluconic acid backbone, while the hydrophobic region is comprised of the hexyl chain. This characteristic allows the compound to interact favorably with both polar and non-polar environments, making it useful in interfacial applications .

Three-Dimensional Conformation

The three-dimensional conformation of N-Hexyl-D-gluconamide is influenced by the stereochemistry of its gluconic acid backbone. The specific chirality (2R,3S,4R,5R) results in a well-defined spatial arrangement of hydroxyl groups that can participate in hydrogen bonding networks . This hydrogen bonding capability is crucial for many of the compound's applications, particularly in areas where molecular recognition or self-assembly is important.

Comparative Analysis with Related Compounds

Comparison with Other Gluconamide Derivatives

N-Hexyl-D-gluconamide belongs to a family of gluconamide derivatives that vary in the length and structure of their hydrophobic portions. Table 2 compares several related compounds.

CompoundMolecular FormulaMolecular Weight (g/mol)Key DifferencesReference
N-Hexyl-D-gluconamideC₁₂H₂₅NO₆279.33Baseline reference
N-Octyl-D-gluconamideC₁₄H₂₉NO₆307.38Longer alkyl chain (8 carbons)
N-Hexadecyl-D-gluconamideC₂₂H₄₅NO₆419.60Much longer alkyl chain (16 carbons)
N-Cyclohexyl-D-gluconamideC₁₂H₂₃NO₆277.31Cyclic hydrophobic group
N,N-Diethyl-D-gluconamideC₁₀H₂₁NO₆251.28Secondary amide with two ethyl groups

Applications and Research Findings

Surfactant Applications

N-Hexyl-D-gluconamide and related gluconamides have been investigated for their surfactant properties. These compounds can form organized structures at interfaces due to their amphiphilic nature . Historically, gluconamides including the N-octyl and N-decyl derivatives have been used commercially as surfactants . The unique combination of a natural sugar-derived hydrophilic head group with a synthetic hydrophobic tail makes these compounds interesting from both a performance and sustainability perspective.

Biological Research Applications

N-Hexyl-D-gluconamide has been investigated for its role in modifying proteins through gluconoylation, which can affect protein function and stability in biological systems. This process involves the attachment of gluconic acid derivatives to specific sites on proteins, particularly at N-terminal positions.

Research has shown that gluconoylation is highly selective for N-termini, as demonstrated by studies where model peptides and enhanced green fluorescent protein (EGFP) were treated with gluconic acid δ-lactone . This selectivity makes N-Hexyl-D-gluconamide and related compounds valuable tools in protein modification studies.

Materials Science Applications

The ability of certain gluconamides to form organized structures through self-assembly makes them interesting candidates for materials science applications. Although specific research on N-Hexyl-D-gluconamide in this field is limited in the provided sources, related compounds have been studied for their ability to form gels and other supramolecular structures .

Some derivatives in the gluconamide family can function as gelators, forming three-dimensional networks in various solvents. These gel networks can entrap solvent molecules, creating soft materials with potential applications in drug delivery, tissue engineering, and as templates for nanomaterials .

Future Research Directions

Ongoing Research Challenges

Research challenges that remain to be addressed include:

  • Optimizing synthetic methods for higher yields and purity

  • Understanding the detailed mechanisms of how N-Hexyl-D-gluconamide interacts with biological systems

  • Exploring structure-function relationships to design derivatives with enhanced properties for specific applications

  • Developing commercial applications that take advantage of the compound's unique amphiphilic nature

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator